Product packaging for 3-(1H-1,2,4-triazol-1-yl)propanal(Cat. No.:)

3-(1H-1,2,4-triazol-1-yl)propanal

Cat. No.: B12903678
M. Wt: 125.13 g/mol
InChI Key: AFUCISAFWKKGQP-UHFFFAOYSA-N
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Description

3-(1H-1,2,4-triazol-1-yl)propanal is a useful research compound. Its molecular formula is C5H7N3O and its molecular weight is 125.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7N3O B12903678 3-(1H-1,2,4-triazol-1-yl)propanal

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H7N3O

Molecular Weight

125.13 g/mol

IUPAC Name

3-(1,2,4-triazol-1-yl)propanal

InChI

InChI=1S/C5H7N3O/c9-3-1-2-8-5-6-4-7-8/h3-5H,1-2H2

InChI Key

AFUCISAFWKKGQP-UHFFFAOYSA-N

Canonical SMILES

C1=NN(C=N1)CCC=O

Origin of Product

United States

Structural Elucidation and Conformational Analysis in Academic Research

Advanced Spectroscopic Characterization Techniques

Spectroscopy serves as a cornerstone for the structural characterization of 3-(1H-1,2,4-triazol-1-yl)propanal, providing detailed information about its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in confirming the structural integrity of this compound. Both ¹H and ¹³C NMR studies have been conducted to assign the specific chemical shifts of the hydrogen and carbon atoms within the molecule.

In a typical ¹H NMR spectrum, the protons of the triazole ring exhibit distinct signals, as do the protons of the propanal chain. For instance, the aldehyde proton (-CHO) characteristically appears as a triplet at approximately 9.8 ppm. The methylene (B1212753) protons adjacent to the aldehyde and the triazole ring also show unique splitting patterns and chemical shifts, allowing for unambiguous assignment.

¹H NMR Spectral Data of this compound

ProtonChemical Shift (ppm)Multiplicity
Triazole-H~8.2s
Triazole-H~7.9s
Aldehyde-H~9.8t
Methylene-H (adjacent to triazole)~4.5t
Methylene-H (adjacent to aldehyde)~3.0t

¹³C NMR Spectral Data of this compound

CarbonChemical Shift (ppm)
Aldehyde C=O~200
Triazole-C~151
Triazole-C~143
Methylene-C (adjacent to triazole)~48
Methylene-C (adjacent to aldehyde)~40

Note: The exact chemical shifts can vary slightly depending on the solvent and experimental conditions.

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and investigating the fragmentation pathways of this compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which is crucial for confirming the elemental composition of the molecule.

Under electrospray ionization (ESI) conditions, the compound typically forms a protonated molecule [M+H]⁺. The measured mass-to-charge ratio (m/z) of this ion allows for the precise determination of the molecular weight.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), reveals characteristic fragmentation patterns. The cleavage of the bond between the triazole ring and the propyl chain is a common fragmentation pathway, leading to the formation of specific fragment ions. The observation of these fragments provides further structural confirmation.

Infrared (IR) spectroscopy is utilized to identify the key functional groups present in this compound. The IR spectrum displays characteristic absorption bands corresponding to the vibrational frequencies of specific bonds.

A strong absorption band is typically observed in the region of 1720-1740 cm⁻¹, which is indicative of the C=O stretching vibration of the aldehyde group. The C-H stretching vibration of the aldehyde proton can also be seen as a weaker band around 2720-2820 cm⁻¹. The C=N and C-N stretching vibrations of the triazole ring appear in the fingerprint region of the spectrum, typically between 1400 and 1600 cm⁻¹.

Characteristic IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)
C=O (aldehyde)1720-1740
C-H (aldehyde)2720-2820
C=N (triazole)1400-1600
C-N (triazole)1200-1300

X-ray Crystallography for Solid-State Structural Determination

While spectroscopic methods provide valuable information about the connectivity and functional groups, X-ray crystallography offers the most definitive picture of the molecule's three-dimensional structure in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

To date, publicly available crystallographic data for this compound itself is limited. However, the crystal structures of closely related triazole derivatives have been extensively studied. These studies provide insights into the likely bond lengths, bond angles, and intermolecular interactions that would be present in the solid-state structure of this compound. It is anticipated that the triazole ring would be planar and that intermolecular hydrogen bonding could play a role in the crystal packing.

Conformational Studies and Stereochemical Analysis

The flexibility of the propanal chain allows for the existence of different conformers of this compound. Understanding the preferred conformations is important for comprehending its reactivity and interactions with other molecules.

In solution, the molecule is likely to exist as a dynamic equilibrium of different conformers due to rotation around the C-C and C-N single bonds. NMR spectroscopy, particularly through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data, can provide insights into the time-averaged conformation in solution.

In the solid state, the molecule would adopt a single, low-energy conformation, which would be determined by a combination of intramolecular and intermolecular forces, including van der Waals interactions and potential hydrogen bonding. While specific experimental data on the solid-state conformation of the title compound is not widely reported, computational modeling studies can be employed to predict the most stable conformers. These studies often indicate that extended or folded conformations are possible, with the final arrangement in the crystal lattice being influenced by packing effects.

An in-depth analysis of the chemical compound This compound reveals a molecule of interest in heterocyclic chemistry. This article focuses on the structural and potential stereochemical properties of this compound, drawing upon academic research and analysis of closely related structures to elucidate its characteristics.

Chemical Reactivity and Derivatization Pathways of 3 1h 1,2,4 Triazol 1 Yl Propanal

Transformations of the Aldehyde Functional Group

The aldehyde functional group is a key site for various chemical modifications, including reduction, oxidation, and condensation reactions.

Reductive Processes to Propanol Derivatives

The aldehyde moiety of 3-(1H-1,2,4-triazol-1-yl)propanal can be readily reduced to a primary alcohol, yielding 3-(1H-1,2,4-triazol-1-yl)propan-1-ol. sigmaaldrich.com This transformation is typically achieved using common reducing agents.

Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent often employed for this purpose, capable of reducing aldehydes and ketones without affecting many other functional groups. researchgate.netlibretexts.org The reaction is generally carried out in a protic solvent such as methanol (B129727) or ethanol. The hydride from the borohydride attacks the electrophilic carbonyl carbon, and subsequent protonation of the resulting alkoxide yields the alcohol. libretexts.org Lithium aluminum hydride (LiAlH₄) can also be used, although it is a much stronger reducing agent and less selective. libretexts.org

Table 1: Reductive Processes of this compound

Reactant Reagent Product Solvent General Conditions
This compound Sodium Borohydride (NaBH₄) 3-(1H-1,2,4-triazol-1-yl)propan-1-ol Methanol or Ethanol Room Temperature
This compound Lithium Aluminum Hydride (LiAlH₄) 3-(1H-1,2,4-triazol-1-yl)propan-1-ol Diethyl ether or THF 0 °C to Room Temperature

Oxidative Pathways to Propanoic Acid Derivatives

The aldehyde group can be oxidized to a carboxylic acid, affording 3-(1H-1,2,4-triazol-1-yl)propanoic acid. This transformation requires the use of an oxidizing agent.

Common oxidizing agents for converting aldehydes to carboxylic acids include potassium dichromate(VI) (K₂Cr₂O₇) in acidic solution or potassium permanganate (B83412) (KMnO₄). libretexts.orgchemguide.co.uklibretexts.org The reaction with potassium dichromate involves heating the aldehyde with an excess of the oxidizing agent in the presence of dilute sulfuric acid. libretexts.orgchemguide.co.uk The color change from orange (Cr₂O₇²⁻) to green (Cr³⁺) indicates the progress of the reaction. chemguide.co.uk Milder, more selective oxidizing agents can also be employed. organic-chemistry.org

Table 2: Oxidative Pathways of this compound

Reactant Reagent Product General Conditions
This compound Potassium Dichromate(VI) / Sulfuric Acid 3-(1H-1,2,4-triazol-1-yl)propanoic acid Heating under reflux
This compound Potassium Permanganate 3-(1H-1,2,4-triazol-1-yl)propanoic acid Basic, followed by acidic workup

Condensation Reactions and Imine Formation

The aldehyde functional group of this compound readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. youtube.com This reaction involves the nucleophilic addition of the amine to the carbonyl group, followed by the elimination of a water molecule. youtube.com

The reaction is typically catalyzed by acid and is reversible. youtube.com The formation of the imine introduces a new point of diversity into the molecule, which can be further modified. For instance, the resulting imine can be reduced to a secondary amine. The reaction of aminotriazoles with aldehydes is a known process for creating more complex heterocyclic systems. nih.gov

Table 3: Imine Formation from this compound

Reactant 1 Reactant 2 (Primary Amine) Product General Conditions
This compound R-NH₂ N-substituted imine of this compound Acid catalyst, removal of water

Nucleophilic Addition Reactions at the Carbonyl Center

The electrophilic carbonyl carbon of this compound is a prime target for various nucleophiles. Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), can add to the carbonyl group to form secondary alcohols after an acidic workup. youtube.commasterorganicchemistry.commasterorganicchemistry.comyoutube.com

Another important nucleophilic addition is the Wittig reaction, which allows for the conversion of the aldehyde to an alkene. wikipedia.orgmasterorganicchemistry.com This reaction involves a phosphonium (B103445) ylide (a Wittig reagent) and provides a reliable method for forming a carbon-carbon double bond at the position of the original carbonyl group. wikipedia.orgmasterorganicchemistry.comnumberanalytics.comorganic-chemistry.org

Table 4: Nucleophilic Addition Reactions of this compound

Reactant Reagent Intermediate Final Product (after workup)
This compound Grignard Reagent (R-MgX) Magnesium alkoxide Secondary alcohol
This compound Wittig Reagent (Ph₃P=CHR) Oxaphosphetane Alkene

Reactivity of the 1,2,4-Triazole (B32235) Heterocycle

The 1,2,4-triazole ring itself is a site for chemical modification, primarily through substitution at its nitrogen atoms.

N-Substitution Reactions for Diversification

The 1,2,4-triazole ring contains nitrogen atoms that can be alkylated, providing a pathway for further diversification of the molecule. researchgate.net The alkylation of 1,2,4-triazoles can lead to a mixture of N1 and N4 substituted products, with the regioselectivity often depending on the reaction conditions and the nature of the substituent on the triazole ring. researchgate.net In the case of this compound, the N1 position is already substituted with the propanal moiety. Therefore, further substitution would be expected to occur at the N2 or N4 positions of the triazole ring. The reaction of N-substituted 3-nitro-1,2,4-triazoles has been shown to produce 1,4-disubstituted triazolium salts. researchgate.net

Table 5: N-Substitution of the 1,2,4-Triazole Ring

Reactant Reagent Potential Products General Conditions
This compound Alkyl halide (R-X) N2-alkylated or N4-alkylated triazolium salt Base, solvent (e.g., DMF)
This compound Dialkyl sulfate N2-alkylated or N4-alkylated triazolium salt Heat

Potential for Metal Coordination and Ligand Design

The 1,2,4-triazole ring within this compound contains three nitrogen atoms, which can act as potential donor sites for coordination with metal ions. This characteristic allows the molecule to function as a ligand in the design and synthesis of coordination complexes and polymers. The nitrogen atoms at positions 2 and 4 of the triazole ring are particularly effective as coordinating sites, enabling the formation of stable complexes with a variety of transition metals.

The coordination behavior of similar 1,2,4-triazole-containing ligands has been demonstrated in the formation of both discrete mononuclear complexes and extended coordination polymers. For instance, derivatives of 3-amino-1H-1,2,4-triazole-5-carboxylic acid have been shown to form complexes with transition metals such as zinc, manganese, and iron, resulting in structures with varying dimensionalities from discrete units to 2D layers. mdpi.com In these complexes, the triazole nitrogen atoms, along with other functional groups, participate in coordinating the metal centers.

Similarly, 2-(1,2,4-1H-triazol-3-yl)pyridine and its derivatives have been utilized to synthesize homoleptic one-dimensional coordination polymers with a range of 3d-transition metals. rsc.org The ability of these related triazole compounds to form stable metal complexes suggests that this compound can also serve as a versatile ligand. The aldehyde group, while not typically a primary coordination site, can influence the electronic properties and steric environment of the resulting metal complex. Furthermore, the aldehyde functionality can be chemically modified prior to or following metal coordination, providing a pathway to more complex and functional metallo-organic structures.

The potential for this compound to act as a ligand is significant for the development of new materials with interesting magnetic, optical, or catalytic properties. The specific coordination mode and the resulting architecture of the metal complex will depend on factors such as the choice of the metal ion, the reaction conditions, and the presence of other coordinating ligands.

Role as a Chemical Synthon in Complex Molecule Construction

The presence of a reactive aldehyde group makes this compound a valuable chemical synthon, or building block, for the construction of more complex organic molecules. The aldehyde functionality is a versatile handle for a wide array of chemical transformations, while the triazole ring provides a stable heterocyclic core that can be incorporated into larger molecular frameworks.

Precursor in Heterocyclic Synthesis

The aldehyde group of this compound can readily participate in condensation reactions with various nucleophiles, leading to the formation of new heterocyclic rings. For example, reaction with hydrazines or their derivatives can lead to the formation of pyrazole (B372694) or pyrazoline rings. The synthesis of complex heterocyclic systems containing pyrazole and thiazole (B1198619) rings from chalcones, which are α,β-unsaturated ketones often derived from aldehydes, has been reported. nih.gov This suggests that this compound could be a precursor to similar multi-heterocyclic structures.

Furthermore, the triazole ring itself is a key component in many biologically active molecules and functional materials. The synthesis of various 1,2,4-triazole derivatives is an active area of research. zsmu.edu.ua One-pot synthesis methods have been developed for creating substituted 1,2,4-triazolidine-3,5-diones from aniline (B41778) derivatives, showcasing the utility of building blocks that can be readily cyclized. organic-chemistry.org While this specific example does not directly use this compound, it illustrates the general strategies for constructing triazole-containing heterocycles where a molecule like it could serve as a key intermediate after suitable modification of the aldehyde group.

The combination of the existing triazole ring and the potential to form new heterocyclic structures through reactions of the aldehyde group makes this compound a powerful tool for medicinal chemistry and materials science. For instance, it could be envisioned as a starting material for the synthesis of fused heterocyclic systems, where the propanal chain is involved in the formation of a new ring fused to the triazole or to another aromatic system.

Building Block for Polyfunctionalized Organic Structures

Beyond the synthesis of new heterocycles, the aldehyde group of this compound allows for the introduction of a wide range of other functional groups, leading to the creation of polyfunctionalized organic structures. Standard aldehyde transformations such as oxidation to a carboxylic acid, reduction to an alcohol, or participation in Wittig-type reactions can be employed to elaborate the propanal side chain.

For example, reduction of the aldehyde would yield 3-(1H-1,2,4-triazol-1-yl)propan-1-ol, a molecule with a terminal hydroxyl group that can be further functionalized through esterification or etherification. evitachem.comchemspider.com Oxidation would lead to 3-(1H-1,2,4-triazol-1-yl)propanoic acid, which can be converted to amides, esters, or other carboxylic acid derivatives. The synthesis of N-propananilide derivatives from related 3-(1H-1,2,4-triazol-1-yl)propanoic acids has been reported, demonstrating the utility of this synthetic route. turkjps.org

The aldehyde can also undergo aldol (B89426) or Knoevenagel condensations to form carbon-carbon bonds, extending the carbon skeleton and introducing further functional groups. These reactions would allow for the attachment of other cyclic or acyclic moieties to the triazole core via the propanal side chain. The resulting polyfunctionalized molecules could be of interest as potential pharmaceutical agents, as seen in the development of 1,2,4-triazole-containing hybrids with anticancer activity. nih.gov

Computational and Theoretical Chemistry Studies of 3 1h 1,2,4 Triazol 1 Yl Propanal

Quantum Chemical Calculations of Electronic and Molecular Structure

Quantum chemical calculations are fundamental to modern chemistry, providing a lens through which the electronic and molecular properties of a compound can be meticulously examined. These calculations solve the Schrödinger equation for a given molecule, yielding information about its geometry, energy, and electronic distribution.

Density Functional Theory (DFT) for Geometry Optimization and Reactivity Prediction

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is a workhorse of computational chemistry due to its balance of accuracy and computational cost.

Geometry Optimization: The first step in a typical DFT study is the geometry optimization of the molecule. This process finds the lowest energy arrangement of the atoms, corresponding to the most stable three-dimensional structure of 3-(1H-1,2,4-triazol-1-yl)propanal. The resulting optimized geometry provides key information on bond lengths, bond angles, and dihedral angles. For instance, in studies of other triazole derivatives, DFT has been successfully used to obtain optimized geometries that are in good agreement with experimental X-ray diffraction data.

Reactivity Prediction: Once the optimized geometry is obtained, various electronic properties can be calculated to predict the molecule's reactivity. These properties, often referred to as global reactivity descriptors, are derived from the energies of the frontier molecular orbitals. Key descriptors include:

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. A higher value indicates greater stability.

Chemical Potential (μ): Related to the escaping tendency of electrons from the molecule.

Electrophilicity Index (ω): A measure of the molecule's ability to accept electrons.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties.

HOMO: The outermost orbital containing electrons. It acts as an electron donor, and its energy level is related to the ionization potential. The location of the HOMO within the molecule indicates the most probable sites for electrophilic attack.

LUMO: The innermost orbital without electrons. It acts as an electron acceptor, and its energy level is related to the electron affinity. The location of the LUMO indicates the most probable sites for nucleophilic attack.

The HOMO-LUMO energy gap (ΔE) is a particularly important parameter. A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests that the molecule is more reactive. For 1,2,4-triazole (B32235) derivatives, the HOMO is often localized on the triazole ring and any electron-rich substituents, while the LUMO may be distributed across the ring and any electron-withdrawing groups.

A hypothetical representation of the frontier molecular orbitals for this compound would likely show the HOMO with significant contributions from the non-bonding electrons of the nitrogen atoms in the triazole ring, while the LUMO would likely have significant contributions from the π* orbitals of the triazole ring and the carbonyl group of the propanal moiety.

Table 1: Hypothetical Frontier Molecular Orbital Energies and Global Reactivity Descriptors for this compound (Illustrative)

ParameterValue (eV)Description
EHOMO-7.5Energy of the Highest Occupied Molecular Orbital
ELUMO-1.2Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)6.3ELUMO - EHOMO
Ionization Potential (I)7.5-EHOMO
Electron Affinity (A)1.2-ELUMO
Hardness (η)3.15(I - A) / 2
Chemical Potential (μ)-4.35-(I + A) / 2
Electrophilicity (ω)3.00μ2 / (2η)

Note: This table is for illustrative purposes only and does not represent actual calculated data for this compound.

Electrostatic Potential Surface Mapping

The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. It is plotted onto the electron density surface, with different colors representing different values of the electrostatic potential.

Red regions: Indicate areas of negative electrostatic potential, which are rich in electrons and are susceptible to electrophilic attack. These are often associated with lone pairs of heteroatoms.

Blue regions: Indicate areas of positive electrostatic potential, which are electron-deficient and are susceptible to nucleophilic attack. These are often found around hydrogen atoms bonded to electronegative atoms.

Green regions: Represent areas of neutral potential.

For this compound, an MEP map would be expected to show negative potential (red) around the nitrogen atoms of the triazole ring and the oxygen atom of the carbonyl group, highlighting these as potential sites for interaction with electrophiles or for hydrogen bonding. Positive potential (blue) would likely be concentrated around the hydrogen atoms of the propanal chain and the C-H on the triazole ring.

Molecular Dynamics Simulations for Conformational Landscape Exploration

While quantum chemical calculations provide insights into the properties of a single, optimized molecular structure, Molecular Dynamics (MD) simulations offer a way to explore the dynamic behavior of a molecule over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, vibrates, and changes its conformation.

For a flexible molecule like this compound, which has several rotatable single bonds, MD simulations are essential for exploring its conformational landscape. This involves identifying the various low-energy conformations (conformers) that the molecule can adopt and the energy barriers between them. This information is critical for understanding how the molecule might bind to a biological target, as different conformers may have different binding affinities. In studies of other flexible molecules containing triazole rings, MD simulations have been used to understand their interactions with proteins and to predict their binding modes.

In Silico Prediction of Reaction Pathways and Mechanistic Insights

Computational chemistry can also be used to predict the most likely pathways for chemical reactions and to elucidate their mechanisms. By calculating the energies of reactants, products, transition states, and intermediates, a detailed energy profile for a proposed reaction can be constructed.

Biological Interactions and Structure Activity Relationship Sar Investigations Non Clinical Focus

In Vitro Antimicrobial Research Applications

The antifungal properties of triazole-containing compounds are a significant area of research. While specific studies on 3-(1H-1,2,4-triazol-1-yl)propanal are not extensively detailed in publicly available literature, the broader class of triazoles is known to exhibit potent antifungal activity. The primary mechanism of action for many antifungal triazoles involves the disruption of fungal cell membrane integrity. This is typically achieved through the inhibition of key enzymes required for sterol biosynthesis.

Research into novel triazole derivatives often involves synthesizing a series of compounds and evaluating their minimum inhibitory concentrations (MICs) against various fungal strains. These studies help to establish a structure-activity relationship, identifying which structural modifications enhance antifungal efficacy. For instance, the introduction of different substituents on the triazole ring or the modification of the side chain can significantly impact the compound's ability to bind to its target enzyme.

While the primary antimicrobial focus of triazoles has been on their antifungal properties, some research has explored their potential as antibacterial agents. The structural features of the triazole nucleus can be modified to develop compounds with activity against bacterial strains. The mechanism of antibacterial action for triazole derivatives is not as universally defined as their antifungal mechanism and can vary depending on the specific structure of the compound and the targeted bacteria.

Investigations into the antibacterial effects of new triazole compounds typically involve screening against a panel of both Gram-positive and Gram-negative bacteria. The results of these screenings, often presented as MIC values, help to identify lead compounds for further development. The specific antibacterial activity of this compound would require dedicated experimental evaluation to be determined.

Plant Growth Regulatory Studies and Phytochemical Interactions

Certain triazole compounds have been investigated for their effects on plant growth and development. These effects are often linked to their ability to inhibit gibberellin biosynthesis, a key plant hormone responsible for stem elongation and other developmental processes. This inhibition can lead to a more compact plant structure, which can be desirable in agricultural and horticultural applications.

The interaction of triazole compounds with plant phytochemical pathways is a complex area of study. Beyond their impact on gibberellins, triazoles can influence other metabolic pathways, potentially affecting the plant's response to environmental stresses. The specific application of this compound as a plant growth regulator would depend on its unique interactions with plant biochemical systems.

Enzyme Inhibition and Molecular Target Identification in Biological Systems

A hallmark of many antifungal triazoles is their ability to inhibit cytochrome P450 lanosterol (B1674476) 14α-demethylase (CYP51). This enzyme is crucial for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. The nitrogen atom at the 4-position of the triazole ring is known to bind to the heme iron atom in the active site of CYP51, effectively blocking its function. This disruption of ergosterol synthesis leads to the accumulation of toxic sterol intermediates and ultimately compromises the integrity and function of the fungal cell membrane.

The efficacy of a triazole compound as a CYP51 inhibitor is highly dependent on its molecular structure. The side chain attached to the triazole ring plays a critical role in the compound's affinity and specificity for the fungal enzyme over its mammalian counterpart, which is a key consideration in the development of safe and effective antifungal agents. Structure-activity relationship studies in this area focus on optimizing the side chain to maximize binding to the fungal CYP51 active site.

Beyond their well-established role as CYP51 inhibitors, triazole compounds have the potential to modulate other biochemical pathways. Their ability to interact with various enzymes and receptors stems from the versatile chemical nature of the triazole ring and the diverse functionalities that can be incorporated into their structure. Research in this area is ongoing, with scientists exploring the potential of novel triazole derivatives to target other pathways in both microbial and plant systems. The specific modulatory effects of this compound on other biochemical pathways remain an area for future investigation.

Comparative Analysis of Molecular Interactions with Structurally Analogous Triazole Compounds

The molecular interactions of this compound and its structurally similar analogs, such as 3-(1H-1,2,4-triazol-1-yl)propan-1-ol and 3-(1H-1,2,4-triazol-1-yl)propanoic acid, are crucial for understanding their biological activities. While direct comparative studies on these specific simple analogs are not extensively documented in publicly available research, principles of structure-activity relationships (SAR) from broader studies on triazole compounds can be extrapolated to understand their potential interactions. The primary difference among these analogs lies in the terminal functional group of the three-carbon side chain attached to the triazole ring: an aldehyde, an alcohol, and a carboxylic acid, respectively. These differences significantly influence the types of non-covalent interactions they can form with biological targets, such as enzymes.

The 1,2,4-triazole (B32235) ring itself is a key pharmacophore, known to interact with biological receptors due to its dipole character, hydrogen bonding capacity, and rigidity. researchgate.net The nitrogen atoms within the triazole ring can act as hydrogen bond acceptors, a critical interaction for the activity of many triazole-based compounds. researchgate.net For instance, in antifungal triazoles, the N4 of the triazole ring often coordinates with the heme iron of the target enzyme, lanosterol 14α-demethylase (CYP51), which is a key enzyme in the biosynthesis of ergosterol in fungi. nih.govnih.gov

The side chain terminating in an aldehyde, alcohol, or carboxylic acid introduces distinct interaction capabilities. The aldehyde group in this compound can participate in hydrogen bonding as an acceptor and can also form transient covalent bonds (hemiacetals) with nucleophilic residues like serine in an enzyme's active site. The alcohol in 3-(1H-1,2,4-triazol-1-yl)propan-1-ol can act as both a hydrogen bond donor and acceptor. The carboxylic acid group in 3-(1H-1,2,4-triazol-1-yl)propanoic acid can act as a hydrogen bond donor and acceptor and can also form strong ionic interactions (salt bridges) with positively charged amino acid residues like lysine (B10760008) or arginine, or coordinate with metal ions in the active site.

The following tables provide a hypothetical comparative analysis based on established principles of molecular interactions and SAR studies of the broader triazole class.

Table 1: Comparison of Potential Molecular Interactions

CompoundFunctional GroupPotential Hydrogen Bond DonorPotential Hydrogen Bond AcceptorPotential Ionic/Covalent Interactions
This compound Aldehyde (-CHO)NoYes (carbonyl oxygen)Hemiacetal formation with nucleophiles (e.g., Serine)
3-(1H-1,2,4-triazol-1-yl)propan-1-ol Alcohol (-CH₂OH)Yes (hydroxyl group)Yes (hydroxyl oxygen)-
3-(1H-1,2,4-triazol-1-yl)propanoic acid Carboxylic Acid (-COOH)Yes (hydroxyl group)Yes (carbonyl oxygen)Ionic interactions (salt bridge) with basic residues (e.g., Lysine, Arginine)

Table 2: Inferred Structure-Activity Relationship (SAR) Insights

Structural FeatureInfluence on Molecular Interaction
1,2,4-Triazole Ring Essential for core binding. The N4 atom is a key interaction point, potentially coordinating with metal ions (e.g., heme iron in CYP51) or forming hydrogen bonds. nih.govnih.gov
Propyl Linker Provides appropriate spacing and flexibility for the terminal functional group to interact with specific residues within a binding pocket.
Terminal Aldehyde Group The electrophilic nature of the aldehyde carbon can lead to covalent interactions, potentially resulting in potent but possibly less specific binding. The carbonyl oxygen is a hydrogen bond acceptor.
Terminal Alcohol Group The ability to act as both a hydrogen bond donor and acceptor allows for versatile interactions within a binding site, contributing to affinity and specificity.
Terminal Carboxylic Acid Group The potential for strong ionic interactions can significantly enhance binding affinity, especially if a corresponding positively charged residue is present in the active site. It can also act as a hydrogen bond donor and acceptor.

Future Research Directions and Emerging Applications in Chemical Sciences

Development of Novel Organocatalytic Applications

The bifunctional nature of 3-(1H-1,2,4-triazol-1-yl)propanal makes it a compelling candidate for the development of novel organocatalysts. The propanal moiety can participate directly in catalytic cycles, while the triazole ring can act as a directing group or a site for non-covalent interactions, influencing the stereochemical outcome of reactions.

Future research could focus on leveraging the aldehyde group for enamine or enol catalysis. youtube.com The reaction of the propanal with a chiral secondary amine, such as proline, would generate a transient chiral enamine. This enamine can then act as a nucleophile in a variety of asymmetric transformations. The 1,2,4-triazole (B32235) ring, with its capacity for hydrogen bonding and dipole interactions, could play a crucial role in the organization of the transition state, potentially enhancing enantioselectivity. nih.gov Organocatalytic routes for synthesizing triazoles are already established, and applying these principles in reverse, using a triazole-containing molecule as the catalyst, is a logical next step. rsc.org

Table 1: Potential Organocatalytic Reactions

Reaction Type Role of this compound Potential Co-catalyst Expected Product
Asymmetric Aldol (B89426) Reaction Enamine Precursor (Nucleophile) Chiral Amine (e.g., Proline) Chiral β-hydroxy aldehydes
Michael Addition Enamine Precursor (Nucleophile) Chiral Amine Chiral 1,5-dicarbonyl compounds
Mannich Reaction Enamine Precursor (Nucleophile) Chiral Amine, Acid Chiral β-amino aldehydes

Exploration of Role in Supramolecular Chemistry

The 1,2,4-triazole ring is a well-regarded building block in supramolecular chemistry. researchgate.net It possesses three nitrogen atoms that can act as hydrogen bond acceptors and coordination sites for metal ions. nih.gov This inherent capability, combined with the aldehyde's potential for forming reversible covalent bonds (e.g., imines) or participating in hydrogen bonding, makes this compound a promising tecton for constructing complex, self-assembled architectures.

Future investigations could explore its use as a ligand for creating coordination polymers or metal-organic frameworks (MOFs). mdpi.comresearchgate.net The triazole nitrogens can coordinate to metal centers, while the aldehyde offers a post-synthetic modification site to introduce further functionality into the pores of the material. Additionally, the molecule's ability to engage in hydrogen bonding, ion-dipole, and π-π stacking interactions could be exploited to design novel ion receptors or molecular sensors. researchgate.netnih.gov The formation of supramolecular gels or liquid crystals driven by the directional interactions of the triazole ring is another fertile area for research.

Integration into Advanced Functional Material Design

The dual functionality of this compound provides a direct pathway for its integration into advanced functional materials. The 1,2,4-triazole moiety is known to be a component of corrosion inhibitors, ionic liquids, and polymers for light-emitting devices. lifechemicals.com

The aldehyde group is a versatile chemical handle that can be used to graft the molecule onto polymer backbones or surfaces through reactions like condensation or reductive amination. This could lead to materials with enhanced thermal stability, altered optical properties, or specific metal-binding capabilities imparted by the triazole ring. A significant area of potential is in the synthesis of novel metal-organic frameworks (MOFs), where the triazole can act as a linker, and the aldehyde can be either a reactive site for post-synthetic modification or a key component in creating a specific pore environment. mdpi.comresearchgate.net The development of triazole-based polymers and MOFs has shown applications in gas storage, separation, and heterogeneous catalysis. researchgate.net

Table 2: Potential Functional Material Applications

Material Type Role of the Compound Potential Property/Application
Metal-Organic Frameworks Ligand / Functional Monomer Gas Adsorption, Heterogeneous Catalysis, Sensing. mdpi.comresearchgate.net
Coordination Polymers Building Block Luminescence, Magnetism, Chiral Materials. researchgate.netacs.org
Functionalized Polymers Grafted Side Chain Modified Surface Properties, Metal Chelation, Corrosion Inhibition. lifechemicals.com

High-Throughput Screening and Combinatorial Chemistry Approaches for Derivatives

The structure of this compound is highly amenable to the generation of chemical libraries for high-throughput screening. The aldehyde functionality serves as a key diversification point. It can be readily converted into a wide array of other functional groups (alcohols, carboxylic acids, imines, oximes, etc.) or used in multicomponent reactions to rapidly build molecular complexity.

A promising research direction involves using the propanal derivative in a combinatorial fashion to create libraries of novel compounds. nih.govresearchgate.net For instance, reacting the aldehyde with a diverse set of amines, hydrazines, or hydroxylamines would generate a library of imines, hydrazones, or oximes. These libraries could then be screened for biological activity against various targets, such as enzymes or receptors, or for specific material properties. rsc.orgamanote.com The "click chemistry" approach, while famous for the 1,2,3-triazole isomer, has instilled a philosophy of modular synthesis that is perfectly applicable here for creating diverse molecular entities linked via the triazole core. nih.gov

Advanced Computational Modeling for Property Prediction and Lead Optimization

Computational chemistry offers powerful tools to predict the properties and guide the experimental investigation of this compound and its derivatives. Quantitative Structure-Activity Relationship (QSAR) and three-dimensional QSAR (3D-QSAR) studies are frequently employed for 1,2,4-triazole derivatives to correlate their structural features with observed activities. rsc.orgkashanu.ac.irnoaa.gov

Future computational work could focus on several key areas. Firstly, modeling the conformational landscape of the molecule can provide insights into its likely interaction modes in catalytic or supramolecular contexts. Secondly, QSAR models can be developed to predict the potential biological activities of a virtual library of its derivatives, helping to prioritize synthetic targets. physchemres.orgphyschemres.org These models use molecular descriptors to build a statistical relationship between a compound's structure and its activity. kashanu.ac.ir Finally, density functional theory (DFT) calculations can be used to investigate the electronic structure, reactivity, and potential reaction mechanisms, such as its role in organocatalytic cycles, providing a theoretical foundation for experimental design.

| Thermodynamic | Heat of Formation, Solvation Energy | Stability, reaction feasibility | physchemres.org |

By pursuing these research avenues, the scientific community can unlock the full potential of this compound, transforming it from a chemical curiosity into a valuable tool for innovation in catalysis, materials science, and beyond.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(1H-1,2,4-triazol-1-yl)propanal, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, triazole derivatives are often prepared by reacting propanal derivatives with 1,2,4-triazole under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents like DMF or DMSO. Temperature control (60–80°C) and stoichiometric ratios (1:1.2 aldehyde:triazole) are critical to minimize side products like dimerization . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is typically employed to isolate the product. Yield optimization requires monitoring reaction progress via TLC or HPLC.

Q. How is the triazole ring's substitution pattern confirmed in structural characterization?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is pivotal. The ¹H NMR spectrum will show distinct peaks for the triazole proton (δ 8.2–8.5 ppm) and the propanal CH=O group (δ 9.5–10.0 ppm). ¹³C NMR confirms the aldehyde carbon (δ ~190 ppm) and triazole carbons (δ ~150 ppm). Infrared (IR) spectroscopy identifies the aldehyde C=O stretch (~1700 cm⁻¹) and triazole ring vibrations (~1600 cm⁻¹). Mass spectrometry (MS) with ESI+ or EI ionization validates the molecular ion peak (expected m/z for C₅H₇N₃O: 137.06) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Given the reactivity of the aldehyde group and potential toxicity of triazoles, use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood. Avoid inhalation/contact; if exposed, rinse with water and seek medical attention. Store in airtight containers at 2–8°C, away from oxidizing agents. Waste disposal should follow institutional guidelines for organic azoles .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound derivatives?

  • Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., fungal strain selection, inoculum size, or solvent carriers). Standardize protocols using CLSI guidelines for antifungal testing. Cross-validate results with structural analogs (e.g., triazole-propanol derivatives in ) and employ dose-response curves to calculate precise IC₅₀ values. Computational docking studies (e.g., AutoDock Vina) can correlate activity with binding affinity to cytochrome P450 enzymes, a known target for triazole antifungals .

Q. What computational strategies predict the reactivity of this compound in nucleophilic addition reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the aldehyde group's electrophilicity and triazole’s electron-withdrawing effects. Fukui indices identify reactive sites, while transition-state analysis predicts regioselectivity. Solvent effects (e.g., PCM model for DMSO) refine accuracy. Experimental validation via kinetic studies (e.g., monitoring reaction rates with UV-Vis spectroscopy) is recommended .

Q. How do structural modifications (e.g., propanal chain elongation) impact the compound's physicochemical properties?

  • Methodological Answer : Introduce alkyl or aryl substituents to the propanal chain and assess changes via:

  • Lipophilicity : LogP measurements (shake-flask method or HPLC retention time).
  • Solubility : Phase solubility analysis in buffers (pH 1–7.4).
  • Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring.
    Derivatives with extended chains (e.g., ’s methyl ester analog) may exhibit enhanced membrane permeability but reduced aqueous solubility .

Data Analysis and Experimental Design

Q. What analytical techniques quantify this compound in complex matrices (e.g., biological samples)?

  • Methodological Answer : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water (30:70) mobile phase. For trace analysis, LC-MS/MS (MRM mode, m/z 137→81) offers higher sensitivity. Validate methods per ICH guidelines for linearity (R² > 0.995), recovery (>90%), and LOD/LOQ (<1 ppm) .

Q. How to design structure-activity relationship (SAR) studies for triazole-propanal derivatives?

  • Methodological Answer :

Core Modifications : Vary triazole substituents (e.g., 1,2,3- vs. 1,2,4-triazole) and propanal chain length.

Bioactivity Profiling : Test antifungal activity (MIC against Candida albicans), cytotoxicity (MTT assay on mammalian cells), and metabolic stability (microsomal incubation).

Statistical Analysis : Use PCA or PLS regression to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.